3,4,5-trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with three methoxy groups and a thiophenylcyclopropylmethyl moiety
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The 3,4,5-trimethoxyphenyl (TMP) group, which is part of the structure of 3,4,5-trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Cellular Effects
The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Molecular Mechanism
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:
Benzamide Formation: : The starting material, 3,4,5-trimethoxybenzoic acid, undergoes amidation with an appropriate amine, such as (1-(thiophen-2-yl)cyclopropyl)methylamine, to form the benzamide core.
Cyclization: : The resulting benzamide is then subjected to cyclization reactions to introduce the cyclopropyl and thiophenyl groups.
Purification: : The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve scaling up these reactions, optimizing reaction conditions, and ensuring the efficient use of reagents to minimize waste and maximize yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups, leading to the formation of hydroxylated derivatives.
Reduction: : The benzamide group can be reduced to form an amine, resulting in a different set of derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the methoxy or amide groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions include hydroxylated derivatives, amines, and various substituted benzamides.
Scientific Research Applications
3,4,5-Trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has shown promise in several scientific research applications:
Chemistry: : The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : The compound's unique properties make it suitable for applications in materials science, such as the development of advanced polymers and coatings.
Comparison with Similar Compounds
When compared to similar compounds, 3,4,5-trimethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide stands out due to its unique structural features and potential applications. Similar compounds may include other benzamide derivatives or compounds with similar functional groups, such as trimethoxyphenyl derivatives. the presence of the thiophenylcyclopropylmethyl moiety in this compound provides distinct chemical and biological properties that set it apart from its counterparts.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-13-9-12(10-14(22-2)16(13)23-3)17(20)19-11-18(6-7-18)15-5-4-8-24-15/h4-5,8-10H,6-7,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNADNGMUSGSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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